molecular formula C8H14N2O B2702364 5-Azaspiro[3.4]octane-5-carboxamide CAS No. 1849296-01-0

5-Azaspiro[3.4]octane-5-carboxamide

Cat. No.: B2702364
CAS No.: 1849296-01-0
M. Wt: 154.213
InChI Key: ULVBYRZOAJVDDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[3.4]octane-5-carboxamide is represented by the InChI code 1S/C8H14N2O/c9-7(11)10-6-2-5-8(10)3-1-4-8/h1-6H2,(H2,9,11) . The key to this code, ULVBYRZOAJVDDR-UHFFFAOYSA-N, provides a unique identifier for the compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.21 . It is a powder at room temperature .

Scientific Research Applications

Selective Histamine-3 Antagonists for Cognitive Enhancement A series of potent and selective histamine-3 receptor (H3R) antagonists based on an azaspiro[2.5]octane carboxamide scaffold has been discovered, demonstrating significant efficacy in enhancing cognitive functions in a mouse model. This new scaffold shows promise for the development of cognitive enhancers with a selective profile against a wide panel of pharmacological receptors (Brown et al., 2014).

Human Epidermal Growth Factor Receptor-2 Sheddase Inhibitors for Cancer Treatment A novel class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds have shown to decrease tumor size and potentiate the effects of trastuzumab in vivo, offering a new approach to cancer therapy (Yao et al., 2007).

Diversity-Oriented Synthesis of Azaspirocycles Research into the diversity-oriented synthesis of azaspirocycles has led to the creation of functionalized pyrrolidines, piperidines, and azepines. These scaffolds are significant for drug discovery, providing a variety of structural frameworks for the development of novel therapeutic agents (Wipf et al., 2004).

Novel Modules for Drug Discovery The synthesis of new classes of thia/oxa-azaspiro[3.4]octanes introduces multifunctional, structurally diverse modules for drug discovery. These spirocycles have been designed to act as novel scaffolds, enhancing the toolkit available for the development of therapeutic compounds (Li et al., 2013).

Antitubercular Lead Discovery Exploration around the 2,6-diazaspiro[3.4]octane core has yielded a potent antitubercular lead with minimal inhibitory concentration against Mycobacterium tuberculosis. This discovery opens new avenues for the treatment of tuberculosis, showcasing the potential of azaspirooctane derivatives in antimicrobial therapy (Lukin et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This suggests that 5-Azaspiro[3.4]octane-5-carboxamide could potentially be used as a building block for the synthesis of new compounds with diverse molecular peripheries . This could open up new possibilities for the development of potent antimycobacterial compounds .

Properties

IUPAC Name

5-azaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7(11)10-6-2-5-8(10)3-1-4-8/h1-6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBYRZOAJVDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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